quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinoline and coumarin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of quinoline derivatives with coumarin derivatives. One common method includes the reaction of 8-hydroxyquinoline with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions to form the ester linkage . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance the efficiency and yield of the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form a hydroxyl group.
Substitution: The quinoline and coumarin rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of 8-hydroxy-2-oxo-2H-chromene-3-carboxylate derivatives.
Reduction: Formation of 8-methoxy-2-hydroxy-2H-chromene-3-carboxylate derivatives.
Substitution: Formation of various substituted quinoline and coumarin derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-yl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate
- Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific combination of quinoline and coumarin moieties, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
quinolin-8-yl 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c1-24-16-9-3-6-13-11-14(20(23)26-18(13)16)19(22)25-15-8-2-5-12-7-4-10-21-17(12)15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUHMLOYKIXREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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